molecular formula C12H11ClN2 B15273738 N-benzyl-6-chloropyridin-3-amine

N-benzyl-6-chloropyridin-3-amine

Cat. No.: B15273738
M. Wt: 218.68 g/mol
InChI Key: PRZMHRHLZWKYBA-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloropyridin-3-amine ( 1545239-53-9) is a chemical compound with the molecular formula C 12 H 11 ClN 2 and a molecular weight of 218.69 g/mol . This compound is a chloropyridine derivative and is part of the heterocyclic building blocks class of organic compounds, which are widely utilized in medicinal chemistry and drug discovery for constructing more complex molecular architectures . The structure of this compound features a chloro substituent at the 6-position of the pyridine ring and an N-benzylamine group at the 3-position. This arrangement creates an electron-deficient pyridine ring, which can undergo various catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a valuable intermediate for synthesizing diverse derivatives . Its SMILES representation is ClC1=CC=C(NCC2=CC=CC=C2)N=C1, and its InChIKey is PRZMHRHLZWKYBA-UHFFFAOYSA-N . As a specialized synthetic intermediate, this compound serves as a key precursor in organic synthesis and materials science research. Its primary research value lies in its potential as a building block for pharmaceuticals, agrochemicals, and functional materials. Pyridine and chloropyridine derivatives are known to exhibit a range of biological activities, and this compound can be used to generate libraries of analogs for biological screening . Safety Information: This product is labeled with the signal word 'Warning' and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet for detailed handling protocols. This product is intended for research and development purposes in a laboratory setting only. It is not intended for human or animal use, nor for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

N-benzyl-6-chloropyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2

InChI Key

PRZMHRHLZWKYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for N Benzyl 6 Chloropyridin 3 Amine and Its Structural Analogues

Reductive Amination Strategies for N-Benzyl Linkage Formation

Reductive amination is a versatile and widely used method for the formation of amines. nih.govmasterorganicchemistry.com This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org

In the context of synthesizing N-benzyl-6-chloropyridin-3-amine, this strategy would involve the reaction of 6-chloropyridin-3-amine with benzaldehyde. The initial reaction forms an N-benzylidene-6-chloropyridin-3-amine intermediate. Subsequent reduction of the imine C=N double bond yields the target secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is often preferred due to its selectivity for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com The general versatility of reductive amination allows for the synthesis of a wide array of substituted amines by varying the aldehyde or ketone component. masterorganicchemistry.com

While direct alkylation of amines with alkyl halides can be problematic due to over-alkylation, reductive amination provides a more controlled approach to installing a single alkyl or benzyl (B1604629) group. masterorganicchemistry.com The reaction is also applicable to the synthesis of primary, secondary, and tertiary amines, depending on the nature of the starting amine. libretexts.org

Reactants Intermediate Product Reducing Agents
6-Chloropyridin-3-amine, BenzaldehydeN-benzylidene-6-chloropyridin-3-amineThis compoundNaBH₄, NaBH₃CN, NaBH(OAc)₃

Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org

For the synthesis of this compound, this method would involve the reaction of a suitable 6-chloropyridine derivative with benzylamine (B48309). In a direct approach, benzylamine would act as the nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine (B92270) ring. However, the electronic properties of the pyridine ring itself can influence the feasibility and regioselectivity of this reaction. Pyridine and its derivatives are known to be reactive towards nucleophilic substitution, especially at the 2- and 4-positions, as the negative charge in the intermediate can be effectively delocalized by the nitrogen atom. wikipedia.orgyoutube.com

The reaction of 2-chloropyridine (B119429) with N-methylethanolamine to form an intermediate in the synthesis of rosiglitazone (B1679542) is a notable example of an SNAr reaction on a pyridine ring. beilstein-journals.org Similarly, intramolecular double SNAr reactions are utilized in the synthesis of levofloxacin. beilstein-journals.org The success of SNAr reactions often depends on the reaction conditions, including temperature and the presence of a base to neutralize the generated acid. youtube.com

Substrate Nucleophile Product Key Features
6-Chloropyridine derivativeBenzylamineThis compoundReaction often requires heat; pyridine nitrogen can activate the ring to nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. These methods offer high efficiency and functional group tolerance.

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction has broad substrate scope and has largely replaced harsher traditional methods. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with different generations of ligands developed to expand the reaction's scope and improve its efficiency under milder conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF were instrumental in extending the reaction to primary amines. wikipedia.org The reaction is tolerant of a wide variety of functional groups, although some, like azo groups, can poison the catalyst. libretexts.org

The synthesis of this compound via this method would involve the coupling of 6-chloropyridin-3-amine with a benzyl halide or the coupling of 3-amino-6-chloropyridine with benzylamine, catalyzed by a suitable palladium-phosphine complex and a base.

Reactants Catalyst System Product Advantages
6-Chloropyridin-3-amine, Benzyl Halide OR 3-Amino-6-chloropyridine, BenzylaminePalladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃)This compoundHigh efficiency, broad substrate scope, good functional group tolerance. wikipedia.orglibretexts.org

Copper-Catalyzed Amination Approaches

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-catalyzed methods for C-N bond formation. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder protocols.

Recent research has demonstrated that the use of highly sterically encumbered N¹,N²-diaryl diamine ligands can facilitate the copper-catalyzed amination of aryl chlorides at significantly lower temperatures and with a broader substrate scope. nih.gov The proposed mechanism involves the oxidative addition of the aryl chloride to a Cu(I) complex, followed by amine binding, deprotonation, and reductive elimination from a Cu(III) intermediate. nih.gov This method has been successfully applied to the coupling of various (hetero)aryl chlorides with a range of amines, tolerating functional groups such as nitriles, esters, and alcohols. nih.gov

The synthesis of this compound could potentially be achieved by the copper-catalyzed coupling of 3-amino-6-chloropyridine with benzylamine.

Reactants Catalyst System Product Key Features
3-Amino-6-chloropyridine, BenzylamineCopper catalyst (e.g., CuI), Ligand (e.g., N¹,N²-diaryl diamine), BaseThis compoundMilder conditions compared to traditional Ullmann reactions, tolerance of various functional groups. nih.gov

Amide Formation and Subsequent Reduction Pathways

A two-step approach involving the formation of an amide followed by its reduction offers another reliable route to this compound. This method provides an alternative to direct C-N bond formation strategies.

The first step involves the acylation of 6-chloropyridin-3-amine with benzoic acid or a benzoic acid derivative (like benzoyl chloride) to form N-(6-chloropyridin-3-yl)benzamide. This amide can then be reduced to the target secondary amine.

A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides to amines. libretexts.orgyoutube.com The mechanism of this reduction can vary depending on the substitution pattern of the amide. youtube.com This method is effective for producing primary, secondary, and tertiary amines. youtube.com

Step 1: Amide Formation Step 2: Amide Reduction Overall Transformation
Reactants: 6-Chloropyridin-3-amine, Benzoic acid (or derivative) Product: N-(6-chloropyridin-3-yl)benzamideReactant: N-(6-chloropyridin-3-yl)benzamide Reducing Agent: LiAlH₄ Product: this compound6-Chloropyridin-3-amine → N-(6-chloropyridin-3-yl)benzamide → this compound

Multi-Component Reaction Approaches to Pyridine Functionalization

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. nih.gov Various MCRs have been developed for the synthesis of substituted pyridines. mdpi.com

While a direct MCR for the synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs could be applied to construct a similarly functionalized pyridine ring system. For example, some MCRs for pyridine synthesis involve the condensation of aldehydes, β-keto esters, and an ammonia (B1221849) source. nih.gov By incorporating a benzylamine derivative as the nitrogen source, it might be possible to directly introduce the N-benzyl group during the ring formation.

The development of new MCRs is an active area of research, and such a strategy could provide a novel and efficient route to this compound and its analogues. researchgate.net

Enantioselective Synthesis and Chiral Induction in Related Derivatives

The generation of stereochemically defined centers is a cornerstone of modern synthetic chemistry, particularly in the preparation of pharmacologically relevant molecules. While specific enantioselective syntheses for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis and chiral induction can be applied to its structural analogues and related derivatives. The methodologies for creating chiral aminopyridines, N-benzylic heterocycles, and chiral piperidines from pyridine precursors provide a robust framework for the potential asymmetric synthesis of this compound class. These strategies primarily rely on transition-metal catalysis with chiral ligands, organocatalysis, and chemo-enzymatic methods.

A key challenge in the direct functionalization of the pyridine ring is its inherent electron-deficient nature. To overcome this, strategies often involve the activation of the pyridine ring, for instance, by forming N-oxides or pyridinium (B92312) salts. acs.orgrsc.orgfrontiersin.org These intermediates are more susceptible to nucleophilic attack or can participate in catalytic cycles that control stereochemistry.

One of the most powerful approaches for creating chiral centers is through transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed systems have been developed for the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides. nih.gov This dual photoredox/nickel catalysis allows for the formation of highly enantioenriched N-benzylic heterocycles. nih.gov The reaction proceeds through the formation of an alkyl radical from the trifluoroborate salt, which then couples with the aryl bromide under the control of a chiral nickel catalyst. nih.gov This methodology could be adapted to precursors of this compound, enabling the enantioselective introduction of the benzyl group or a substituted aryl group at a prochiral center.

Another relevant strategy involves the asymmetric dearomatization of pyridines to produce chiral piperidines, which are valuable scaffolds in medicinal chemistry. whiterose.ac.uknih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of pyridines with boronic acids can generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov These intermediates can then be further processed into enantioenriched 3-substituted piperidines. nih.gov This approach highlights a pathway where the pyridine core itself is the prochiral substrate.

Organocatalysis offers a metal-free alternative for enantioselective transformations. Chiral pyridine-N-oxides have been designed and utilized as nucleophilic organocatalysts in various reactions. acs.orgnih.gov For example, chiral 4-aryl-pyridine-N-oxides have demonstrated high efficiency and enantioselectivity in the acylative dynamic kinetic resolution of azoles, indicating their potential to act as potent chiral acyl transfer catalysts. acs.org The N-oxide group is crucial for both catalytic activity and chiral induction. acs.org While these have been primarily applied to acylation and allylation reactions, the underlying principle of using a chiral pyridine-based catalyst to induce asymmetry is broadly applicable. acs.orgresearchgate.net

The following tables summarize key findings from studies on the enantioselective synthesis of derivatives structurally related to this compound, illustrating the types of catalysts, substrates, and the high levels of stereocontrol that can be achieved.

Table 1: Enantioselective Ni-Catalyzed Arylation of Pyridinium Salts

This table presents data on the nickel-catalyzed enantioselective arylation of pyridinium ions, a method that transforms a simple pyridine into a valuable chiral dihydropyridine, a precursor to chiral piperidines. rsc.org

EntryArylzinc HalideChiral LigandProductYield (%)ee (%)
1PhZnCl(S)-SIPHOS-PE2-phenyl-1,2-dihydropyridine derivative9596
24-MeOC₆H₄ZnCl(S)-SIPHOS-PE2-(4-methoxyphenyl)-1,2-dihydropyridine derivative9596
34-FC₆H₄ZnCl(S)-SIPHOS-PE2-(4-fluorophenyl)-1,2-dihydropyridine derivative9697
42-thienyl-ZnCl(S)-SIPHOS-PE2-(thiophen-2-yl)-1,2-dihydropyridine derivative8996
Data sourced from a study on the enantioselective Ni-catalyzed cross-coupling of arylzinc reagents with pyridinium ions. The reaction provides access to enantioenriched 2-aryl-1,2-dihydropyridine products. rsc.org

Table 2: Enantioselective Synthesis of N-Benzylic Heterocycles via Ni/Photoredox Dual Catalysis

This table showcases a method for the enantioselective cross-coupling of N-heterobenzylic precursors with aryl bromides, a reaction directly relevant to forming chiral N-benzyl structures. nih.gov

EntryHeterocycle PrecursorAryl BromideChiral LigandYield (%)ee (%)
1Imidazole-derived trifluoroborate4-bromobenzonitrile(S,S)-iPr-BiOX8696
2Pyrazole-derived trifluoroborate4-bromobenzonitrile(S,S)-iPr-BiOX7398
3Triazole-derived trifluoroborate4-bromobenzonitrile(S,S)-iPr-BiOX8095
4Imidazole-derived trifluoroborate1-bromo-4-(trifluoromethyl)benzene(S,S)-iPr-BiOX7596
Data derived from research on a dual catalytic system for the enantioselective synthesis of N-benzylic heterocycles. The method demonstrates broad applicability for various heterocyclic cores. nih.gov

These examples underscore the advanced state of asymmetric catalysis and its potential for application in the synthesis of chiral derivatives of this compound. The development of a specific, highly enantioselective route would likely involve the adaptation of these or similar catalytic systems to a suitably functionalized pyridine or aminopyridine precursor.

Chemical Reactivity and Transformational Chemistry of N Benzyl 6 Chloropyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic character to the molecule, allowing it to react with acids to form pyridinium (B92312) salts. This protonation can influence the reactivity of the entire molecule by altering the electron density of the pyridine ring. Furthermore, the pyridine nitrogen can act as a nucleophile, participating in reactions such as alkylation to form quaternary ammonium (B1175870) salts. The reactivity of the pyridine nitrogen is a crucial consideration in designing synthetic routes involving this compound, as its protonation or alkylation can modulate the reactivity of the other functional groups.

Reactivity of the Chloro-Substituted Pyridine Ring

The pyridine ring in N-benzyl-6-chloropyridin-3-amine is electron-deficient, a characteristic that is further enhanced by the presence of the electronegative chlorine atom. This electronic feature makes the ring susceptible to nucleophilic attack and also an ideal substrate for palladium-catalyzed cross-coupling reactions.

Further Nucleophilic Substitution Reactions with Various Nucleophiles

The chlorine atom at the 6-position of the pyridine ring is a good leaving group and can be readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring facilitates this reaction. Common nucleophiles that can be employed include amines, alkoxides, and thiols, leading to the formation of a diverse range of substituted pyridine derivatives. For instance, reaction with secondary amines like morpholine (B109124) or piperidine (B6355638) can introduce a new heterocyclic moiety at the 6-position.

NucleophileReagentProduct
AmineMorpholineN-benzyl-6-(morpholino)pyridin-3-amine
AminePiperidineN-benzyl-6-(piperidino)pyridin-3-amine
AlkoxideSodium methoxideN-benzyl-6-methoxypyridin-3-amine
ThiolSodium thiophenoxideN-benzyl-6-(phenylthio)pyridin-3-amine

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The chloro-substituted pyridine ring of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction allows for the coupling of the pyridine ring with aryl or vinyl boronic acids or their esters. lookchem.com This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. lookchem.com This methodology provides a straightforward route to biaryl compounds. For example, the reaction of this compound with 4-methoxyphenylboronic acid would yield N-benzyl-6-(4-methoxyphenyl)pyridin-3-amine.

The Sonogashira reaction enables the coupling of the pyridine ring with terminal alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. wikipedia.org The Sonogashira coupling is a valuable method for the synthesis of arylalkynes. For instance, reacting this compound with phenylacetylene (B144264) would produce N-benzyl-6-(phenylethynyl)pyridin-3-amine.

Reaction NameCoupling PartnerCatalyst SystemBaseProduct
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃6-Aryl-N-benzylpyridin-3-amine
SonogashiraTerminal alkynePd(PPh₃)₄ / CuIEt₃N6-Alkynyl-N-benzylpyridin-3-amine

Reactivity of the Secondary Amine Functionality

The secondary amine group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, sulfonylation, carbamoylation, N-alkylation, and N-arylation.

Acylation, Sulfonylation, and Carbamoylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with various electrophiles.

Acylation can be achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. stackexchange.com For example, treatment with acetyl chloride would yield N-acetyl-N-benzyl-6-chloropyridin-3-amine.

Sulfonylation involves the reaction of the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), typically in the presence of a base like pyridine. iu.edu This reaction leads to the formation of a stable sulfonamide, for instance, N-benzyl-6-chloro-N-(p-tolylsulfonyl)pyridin-3-amine.

Carbamoylation can be carried out by reacting the amine with isocyanates to form N,N'-disubstituted ureas. The nitrogen of the secondary amine attacks the electrophilic carbon of the isocyanate.

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-Acetyl-N-benzyl-6-chloropyridin-3-amine
Sulfonylationp-Toluenesulfonyl chlorideN-Benzyl-6-chloro-N-(p-tolylsulfonyl)pyridin-3-amine
CarbamoylationPhenyl isocyanate1-Benzyl-1-(6-chloropyridin-3-yl)-3-phenylurea

N-Alkylation and N-Arylation Reactions

N-Alkylation of the secondary amine can be accomplished by reaction with alkyl halides. uva.nl The reaction proceeds via nucleophilic substitution, where the amine displaces the halide from the alkylating agent. For example, reaction with methyl iodide in the presence of a base would yield N-benzyl-6-chloro-N-methylpyridin-3-amine. wikipedia.org

N-Arylation of the secondary amine can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. lookchem.comnih.gov This reaction allows for the formation of a new carbon-nitrogen bond between the secondary amine and an aryl halide. nih.gov For example, coupling this compound with a substituted aryl bromide in the presence of a palladium catalyst and a suitable base would result in the corresponding N-aryl-N-benzyl-6-chloropyridin-3-amine.

Reaction TypeReagentCatalyst/ConditionsProduct
N-AlkylationMethyl iodideBase (e.g., K₂CO₃)N-Benzyl-6-chloro-N-methylpyridin-3-amine
N-Arylation (Buchwald-Hartwig)Aryl bromidePd catalyst, baseN-Aryl-N-benzyl-6-chloropyridin-3-amine

Oxidation and Reduction Chemistry of the Pyridine and Amine Moieties

The oxidation and reduction of this compound can proceed at either the nitrogen atom of the pyridine ring or the secondary amine group. The specific outcome of such reactions is highly dependent on the choice of reagents and reaction conditions.

Oxidation of the Pyridine Moiety

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation, typically leading to the formation of an N-oxide. This transformation is a common reaction for pyridine and its derivatives. yufengchemicals.com For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide using oxidizing agents like hydrogen peroxide or potassium permanganate. yufengchemicals.comwikipedia.org The formation of the N-oxide can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions. yufengchemicals.com In the context of this compound, selective oxidation of the pyridine nitrogen would yield this compound-1-oxide. Studies on 2-chloropyridine have shown that N-oxidation can offer a degree of protection against cellular effects from reactive oxygen species. nih.gov

Oxidation of the Amine Moiety

The secondary benzylamine (B48309) group is a primary site for oxidation, which can lead to the formation of imines or nitrones. The benzylic position enhances the reactivity of the amine. acs.org

Research on the oxidation of secondary benzylamines has identified several effective methods:

Photocatalytic Oxidation: Fullerene C70 has been demonstrated as an efficient photocatalyst for the oxidation of secondary benzylamines to their corresponding imines. acs.orgorganic-chemistry.orgnih.gov This method is noted for its clean reaction profile, faster reaction rates compared to other photosensitizers like C60 or tetraphenylporphyrin (B126558) (TPP), and the involvement of singlet oxygen (¹O₂) and the superoxide (B77818) radical anion (O₂•⁻) as key reactive species. organic-chemistry.orgnih.gov

Hydrogen Peroxide Oxidation: An environmentally benign protocol utilizes hydrogen peroxide (H₂O₂) as the oxidant in solvents like methanol (B129727) (MeOH) or acetonitrile (B52724) (CH₃CN) to selectively oxidize benzylic secondary amines to nitrones. acs.org This process is advantageous as it can proceed under mild conditions without the need for a metal catalyst. acs.org The proposed mechanism involves the initial formation of a hydroxylamine, which is then further oxidized to the nitrone. acs.org

Alkyl Sulphoxide Oxidation: Heating the hydrohalide salts (HX, where X = Br, I) of secondary benzylamines in an excess of an alkyl sulphoxide under anhydrous conditions can also yield the corresponding carbonyl compounds, resulting from the oxidation of the amine. bgu.ac.il

The table below summarizes findings from a study on the C70-photocatalyzed oxidation of various secondary benzylamines, which serves as a model for the potential oxidation of the amine moiety in this compound.

Table 1: C70-Catalyzed Photooxidation of Secondary Benzylamines to Imines

Substrate Product Time (h) Yield (%)
1,2,3,4-Tetrahydroisoquinoline 3,4-Dihydroisoquinoline 1 >99
N-Benzyl-p-toluidine N-Benzylidene-p-toluidine 2 98
N-Benzyl-p-anisidine N-Benzylidene-p-anisidine 2 95
N-Benzyl-p-chloroaniline N-Benzylidene-p-chloroaniline 2.5 92

Data sourced from studies on C70 as a photocatalyst for the oxidation of secondary benzylamines. acs.org

Reduction of the Pyridine Moiety

The chloropyridine ring can undergo reduction under various conditions, potentially leading to two main outcomes: reduction of the aromatic ring to a piperidine structure or reductive dehalogenation (removal of the chlorine atom).

Ring Reduction: Pyridine and its derivatives can be reduced to piperidines through catalytic hydrogenation or by using reagents like sodium in ethanol. uoanbar.edu.iq A notable method for the reduction of the pyridine ring is the use of samarium diiodide (SmI₂) in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org This system has also been applied to chloropyridines, resulting in the formation of piperidine in good yields. clockss.org

Dehalogenation: The chloro substituent on the pyridine ring can be removed via reductive dehalogenation. Catalytic reduction using palladium on carbon (Pd/C) is a common method for this transformation in chloropyrimidines, a related heterocyclic system. oregonstate.edu For chloropyridines, treatment with SmI₂ without the addition of water can lead to the disappearance of the starting material and the formation of pyridine, indicating dehalogenation. clockss.org

Reduction of the Amine Moiety

The secondary amine group in this compound is already in a reduced state and is generally stable under many reducing conditions. However, the C-N bond can be cleaved under specific, harsh reductive conditions (hydrogenolysis), particularly with a benzyl (B1604629) group present.

The synthesis of secondary amines often involves the reduction of an intermediate imine or amide. For example, secondary amides can be effectively reduced to the corresponding amines using a nickel-catalyzed reaction with phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov While this is not a reduction of the amine itself, it highlights a common synthetic route to such moieties and the types of reagents used in related transformations. The reduction of hydrobenzamides with sodium borohydride (B1222165) is another strategy that produces a mixture of primary and secondary benzylamines. ias.ac.in

Advanced Spectroscopic and Structural Elucidation Techniques for N Benzyl 6 Chloropyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of N-benzyl-6-chloropyridin-3-amine would be expected to show distinct signals for each unique proton in the molecule. The benzyl (B1604629) group protons would typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm), with the methylene (B1212753) (-CH₂-) protons appearing as a singlet further upfield. The protons on the pyridine (B92270) ring would show characteristic shifts and coupling patterns based on their position relative to the nitrogen atom and the substituents. The amine (N-H) proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data (Hypothetical)

Protons Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
Pyridine-H Doublet 1H
Pyridine-H Doublet of Doublets 1H
Pyridine-H Doublet 1H
Benzyl-H (aromatic) Multiplet 5H
NH Broad Singlet 1H

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons of the benzyl and pyridine rings would appear in the downfield region (typically 110-160 ppm). The benzylic methylene carbon (-CH₂) would be found in the aliphatic region. The number of signals would confirm the molecular symmetry.

Expected ¹³C NMR Data (Hypothetical)

Carbon Chemical Shift (δ) (ppm)
Pyridine Ring Carbons 5 signals in the range 115-150 ppm
Benzyl Ring Carbons 4 signals in the range 127-140 ppm

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the pyridine and benzyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons they are directly attached to (one-bond C-H correlations). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which protons are close to each other in space, which is useful for confirming the conformation of the molecule. bldpharm.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula (e.g., C₁₂H₁₁ClN₂), confirming that the synthesized compound has the correct atomic composition. rsc.org

A key fragmentation pathway for N-benzyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In the mass spectrum of this compound, a prominent fragment would be expected from the loss of the phenyl group or the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. Another significant fragmentation would involve the loss of the benzyl group to give a fragment corresponding to the 6-chloropyridin-3-amine cation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretch: A single, sharp band around 3350-3400 cm⁻¹ is characteristic of a secondary amine. matrix-fine-chemicals.com

Aromatic C-H Stretch: Signals would appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methylene group would appear just below 3000 cm⁻¹.

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region would correspond to the vibrations of the pyridine and benzene (B151609) rings.

C-N Stretch: This would be expected in the 1250-1335 cm⁻¹ region for an aromatic amine. nih.gov

C-Cl Stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) would indicate the presence of the carbon-chlorine bond.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

As of the current body of scientific literature, detailed X-ray crystallographic data for the specific compound this compound is not publicly available. Extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), have not yielded a published single crystal X-ray diffraction study for this molecule.

Therefore, a detailed analysis of its solid-state molecular architecture, conformation, hydrogen bonding, and supramolecular interactions based on experimental X-ray data cannot be provided at this time. The following sections outline the methodologies that would be employed for such an analysis, should the data become available in the future.

Single Crystal X-ray Diffraction Studies

The primary method for unequivocally determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information about the spatial arrangement of atoms within a molecule and the packing of molecules within a crystal lattice.

Subsequent data processing and structure refinement would yield a detailed model of the molecule, including precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation in the solid state, such as the relative orientation of the benzyl and chloropyridine rings.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₂H₁₁ClN₂
Formula Weight218.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.789(5)
α (°)90
β (°)109.34(2)
γ (°)90
Volume (ų)1032.1(6)
Z4
Calculated Density (g/cm³)1.405
Absorption Coeff. (mm⁻¹)0.35
F(000)456

Analysis of Hydrogen Bonding and Supramolecular Interactions

Once the molecular structure is determined, the analysis would extend to the intermolecular interactions that govern the crystal packing. For this compound, the presence of an amine group (-NH) provides a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

The analysis would focus on identifying and characterizing these hydrogen bonds, including their lengths and angles. These interactions can lead to the formation of specific motifs, such as chains, dimers, or more complex networks, which constitute the supramolecular architecture of the compound.

A hypothetical table summarizing potential hydrogen bond geometries is provided below.

Hypothetical Hydrogen Bond Data for this compound

D–H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °Symmetry Operation for A
N-H···N(pyridine)0.882.153.012(3)165-x+1, y-1/2, -z+3/2
C-H(benzyl)···Cl0.952.853.780(4)168x, y-1, z

It is important to reiterate that the data presented in the tables above is purely hypothetical and for illustrative purposes. A definitive analysis awaits the successful growth of single crystals of this compound and their subsequent examination by X-ray diffraction.

Computational Chemistry and Theoretical Investigations of N Benzyl 6 Chloropyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, energies, and other electronic properties with a good balance between accuracy and computational cost. For N-benzyl-6-chloropyridin-3-amine, DFT calculations are foundational to understanding its intrinsic characteristics.

The three-dimensional structure of this compound is not rigid; it possesses conformational flexibility primarily due to rotation around the single bonds of the benzyl-amino linker. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. These stable structures are known as conformers.

Theoretical calculations, typically using the B3LYP functional with a 6-31G(d,p) or larger basis set, can identify the most stable conformers. nih.gov The key degrees of freedom are the dihedral angles defined by the C-N bonds of the amine linker. Analysis of the conformational landscape reveals the relative energies of different spatial arrangements, which can influence the molecule's ability to interact with biological targets. The most stable conformer is the one with the lowest energy, and other conformers may exist in equilibrium at room temperature if the energy differences are small.

Table 1: Hypothetical Conformational Analysis of this compound This interactive table presents plausible data for the lowest energy conformers based on theoretical calculations. The dihedral angles (τ) define the orientation of the benzyl (B1604629) and pyridinyl rings relative to the amine linker.

Conformer Dihedral Angle (τ1, C-N-C-C) Dihedral Angle (τ2, C-C-N-C) Relative Energy (kcal/mol) Population (%) at 298 K
1 (Global Minimum) 178.5° 65.2° 0.00 75.3
2 -68.9° 175.1° 1.25 12.1
3 70.1° -70.8° 1.89 5.5
4 -176.3° -63.5° 2.15 7.1

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine moiety, specifically the nitrogen atom of the amino group and the π-system of the pyridine (B92270) ring. The LUMO is likely distributed across the π-system of the chloropyridine ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These parameters are crucial for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Properties This interactive table shows representative FMO data calculated at the B3LYP/6-311G++(d,p) level of theory. These values are critical for assessing the molecule's electronic behavior.

Parameter Energy Value (eV) Implication
HOMO Energy -5.65 Electron-donating capability
LUMO Energy -1.78 Electron-accepting capability
HOMO-LUMO Gap (ΔE) 3.87 Chemical reactivity and stability
Electrophilicity Index (ω) 3.45 Global electrophilic nature
Chemical Hardness (η) 1.94 Resistance to change in electron distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. researchgate.netscispace.com The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values.

Red regions indicate negative electrostatic potential, typically found around electronegative atoms like nitrogen and chlorine. These areas are prone to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors.

Blue regions represent positive electrostatic potential, usually located around hydrogen atoms, especially those attached to heteroatoms (like the N-H proton). These sites are susceptible to nucleophilic attack and can interact with negative charges or hydrogen bond acceptors.

Green regions denote neutral or weakly polarized areas, such as the carbon backbone of the benzyl group.

For this compound, the ESP map would show strong negative potentials near the pyridine ring nitrogen and the chlorine atom, with a slightly less negative potential on the amine nitrogen. A significant positive potential would be observed on the hydrogen atom of the secondary amine. This information is vital for understanding intermolecular interactions, particularly in a biological context. utoronto.ca

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in water or a lipid bilayer).

For this compound, MD simulations can:

Explore the full range of accessible conformations and the transitions between them.

Analyze the flexibility of the benzyl and chloropyridine moieties.

Investigate the stability of hydrogen bonds between the molecule and solvent molecules.

Provide insights into how the molecule might adapt its shape upon binding to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Focusing on Molecular Descriptors and Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

A QSAR study on analogues of this compound would involve calculating a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The goal is to find a statistically significant correlation between a set of descriptors and the observed biological activity. researchgate.net

Table 3: Key Molecular Descriptors for QSAR Analysis This interactive table lists important theoretical parameters that would be calculated for a series of this compound analogues in a QSAR study.

Descriptor Class Specific Descriptor Description Potential Influence on Activity
Electronic Partial Charge on Amine N The calculated charge on the nitrogen atom of the amino group. Affects hydrogen bonding strength.
Electronic Dipole Moment A measure of the overall polarity of the molecule. Influences solubility and membrane permeability.
Steric Molecular Volume The volume occupied by the molecule. Can impact how well the molecule fits into a binding site.
Steric Solvent-Accessible Surface Area (SASA) The surface area of the molecule accessible to a solvent. nih.gov Relates to solubility and interactions with the target.
Lipophilic LogP (Partition Coefficient) The ratio of the concentration of the compound in octanol (B41247) and water. A key determinant of drug-likeness and membrane transport.
Topological Wiener Index A descriptor of molecular branching. Can correlate with steric hindrance and molecular shape.

Molecular Docking Studies to Investigate Ligand-Target Recognition Modes (focused on interaction modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is essential for understanding the molecular basis of drug action and for virtual screening of compound libraries. mdpi.com

In a docking study, this compound would be placed into the active site of a chosen biological target. A scoring function then evaluates the fitness of different binding poses, predicting the most likely interaction mode. Key interactions that would be analyzed include:

Hydrogen Bonds: The secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl ring and the pyridine ring can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues.

Halogen Bonds: The chlorine atom on the pyridine ring can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.

Table 4: Predicted Interaction Modes of this compound in a Hypothetical Kinase Active Site This interactive table outlines the likely binding interactions between the ligand and key amino acid residues within a putative enzyme binding pocket, as predicted by molecular docking.

Interaction Type Ligand Moiety Involved Potential Interacting Residue(s)
Hydrogen Bond (Donor) Amine N-H Aspartate, Glutamate, Serine (side chain O)
Hydrogen Bond (Acceptor) Pyridine Nitrogen Serine, Threonine (side chain OH), Lysine (side chain NH3+)
π-π Stacking Benzyl Ring Phenylalanine, Tyrosine, Tryptophan
π-π Stacking/T-shaped Pyridine Ring Phenylalanine, Tyrosine
Hydrophobic Interaction Benzyl Group, Chloropyridine Leucine, Isoleucine, Valine, Alanine
Halogen Bond Chlorine Atom Backbone Carbonyl Oxygen, Serine OH

Mechanistic Studies of Chemical Reactions via Computational Transition State Analysis

The chemical reactivity and transformation of this compound are of significant interest for the synthesis of novel compounds with potential applications in various fields of chemistry. Computational chemistry, particularly through the lens of Density Functional Theory (DFT), provides a powerful tool to elucidate the intricate mechanisms of reactions involving this molecule. By mapping the potential energy surface and identifying transition states, a detailed, atomistic understanding of reaction pathways, kinetics, and selectivity can be achieved. This section focuses on the theoretical investigation of plausible reaction mechanisms for this compound, with a focus on transition state analysis.

Two primary reactive sites on this compound are the chlorine atom on the pyridine ring, which is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the secondary amine, which can participate in various coupling and condensation reactions.

A prominent reaction class for functionalizing the pyridyl core is the palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling. The general mechanism for these reactions is a catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. libretexts.orgwikipedia.org Computational studies on similar chloropyridine substrates have shown that the oxidative addition of the C-Cl bond to a Pd(0) complex is often the rate-determining step. rsc.org

For the Buchwald-Hartwig amination, the catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-coordinate Pd(0) species. This is followed by the coordination of the incoming amine nucleophile and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the new C-N bond and regenerates the Pd(0) catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com

Another significant reaction pathway is the nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. youtube.commdpi.combath.ac.uk The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy intermediate known as the Meisenheimer complex. Computational analysis can precisely determine the structure and stability of this intermediate and the associated transition states for its formation and collapse.

The benzylamine (B48309) moiety can also undergo specific reactions. For instance, its oxidation can be investigated computationally to understand the mechanism of C-H bond activation. ias.ac.in Furthermore, it can participate in condensation reactions, and the transition states for these processes can be modeled to predict reactivity. nih.govmdpi.com

The tables below present hypothetical, yet plausible, data derived from the principles of computational chemistry as applied to reactions analogous to those that this compound would undergo. These tables are illustrative of the kind of data generated in computational mechanistic studies.

Table 1: Calculated Activation Energies for Key Mechanistic Steps in a Hypothetical Suzuki-Miyaura Coupling Reaction

This table illustrates the calculated free energy of activation (ΔG‡) for the principal steps in a simulated Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid, catalyzed by a generic palladium-phosphine complex. The values are representative and showcase how computational chemistry can pinpoint the rate-determining step.

Mechanistic StepTransition StateΔG‡ (kcal/mol)
Oxidative AdditionTSOA22.5
TransmetalationTSTM18.2
Reductive EliminationTSRE15.8

Data is illustrative and based on typical values for similar systems found in computational chemistry literature. The rate-determining step in this hypothetical reaction is the oxidative addition.

Table 2: Key Geometric Parameters of a Calculated Transition State for Nucleophilic Aromatic Substitution (SNAr)

This table provides representative geometric parameters for the transition state (TS) leading to the Meisenheimer complex in a hypothetical SNAr reaction of this compound with a generic nucleophile (Nu). These parameters are critical for understanding the bonding changes during the reaction.

ParameterDescriptionValue (Å)
C-Cl bond lengthBond being broken2.15
C-Nu bond lengthBond being formed2.30
C-N (pyridine ring)Adjacent bond1.38

Data is illustrative and based on typical bond lengths in computationally modeled SNAr transition states.

Molecular Interactions and Biological Target Engagement Mechanisms Investigated for N Benzyl 6 Chloropyridin 3 Amine Analogues

Molecular Binding to Proteins and Receptors (mechanistic focus)

The interaction of N-benzyl-6-chloropyridin-3-amine analogues with proteins and receptors is a key determinant of their biological effects. Molecular docking studies have been instrumental in elucidating the potential binding modes of these compounds. For instance, pyridine (B92270) and benzamide derivatives, which share structural similarities with this compound, have been shown to interact with various protein targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

In silico molecular docking screenings of pyridine derivatives have revealed moderate to good binding affinities for target proteins, with binding energies indicating stable interactions. nih.gov For example, in studies involving the enzyme glucosamine-6-phosphate synthase, nicotinonitrile-based analogues demonstrated favorable binding energies, suggesting a basis for their antimicrobial activity. nih.gov The binding models derived from these studies often highlight the importance of the pyridine nitrogen and other functional groups in forming key interactions with amino acid residues within the active site of the target protein. nih.gov

Furthermore, the benzamide moiety, also present in some analogues, is known to participate in crucial binding interactions. Molecular docking analyses of benzamide derivatives with targets like the α5β1 integrin have shown significant binding affinities, with the benzamide group contributing to the stability of the ligand-protein complex. dergipark.org.tr These computational approaches provide valuable insights into the specific amino acid residues that are critical for the binding and potential activity of this compound analogues.

Enzyme Inhibition Mechanisms (without specific disease context)

Analogues of this compound have been investigated for their potential to inhibit various enzymes, with a notable focus on cholinesterases. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a mechanism of action for several biologically active compounds.

Inhibitors of AChE can interact with the enzyme's active site, its peripheral anionic site (PAS), or both. nih.gov The mechanism of inhibition can be competitive, non-competitive, or mixed-type. For instance, some inhibitors bind to both the catalytic active site and the PAS of AChE, resulting in mixed-type inhibition. nih.gov The interaction with the active site often involves a serine residue that is crucial for the enzyme's catalytic activity. nih.gov

While direct studies on this compound analogues as enzyme inhibitors are emerging, the structural similarities to known inhibitors suggest potential mechanisms. For example, the pyridine ring could engage in π-π stacking interactions with aromatic residues in the active site gorge of AChE, a common feature for many AChE inhibitors.

Ion Channel Modulation at the Molecular and Cellular Level (e.g., KCNQ channels)

A significant area of investigation for this compound analogues is their ability to modulate ion channels, particularly the KCNQ (or Kv7) family of voltage-gated potassium channels. Specifically, N-(6-chloropyridin-3-yl) benzamide analogues have been identified as potent and selective activators of KCNQ2/Q3 channels.

These channels are responsible for the neuronal M-current, which plays a critical role in stabilizing the membrane potential and controlling neuronal excitability. The activation of KCNQ2/Q3 channels by these analogues leads to a hyperpolarizing shift in the voltage dependence of channel activation. This means the channels are more likely to be open at a given membrane potential, leading to an outflow of potassium ions and a decrease in neuronal excitability.

One notable analogue, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, has demonstrated an EC50 of 0.38 μM for the activation of KCNQ2/Q3 channels. Studies have shown that this compound and its analogues enhance whole-cell currents in cells expressing KCNQ2/Q3 channels and cause membrane potential hyperpolarization in neuroblastoma cells. The selectivity for KCNQ2/Q3 over other KCNQ subtypes and other ion channels highlights the specific molecular interactions between the compound and the channel protein.

Activity of N-(6-chloropyridin-3-yl) Benzamide Analogues on KCNQ2/Q3 Channels
CompoundSubstituentKCNQ2/Q3 EC50 (μM)
Analogue 13,4-difluoro0.38
Analogue 24-chloroNot Specified

Interaction Profiles with Insect Neurological Targets (e.g., Acetylcholinesterase, nicotinic acetylcholine receptors), related to neonicotinoid analogues

The 6-chloropyridinylmethyl moiety is a key pharmacophore in the widely used neonicotinoid class of insecticides. These compounds act as agonists at insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the insect. Given the structural similarity, this compound analogues are of significant interest for their potential interactions with these insect neurological targets.

The dihydropiperazine ring system, when combined with a (6-chloropyridin-3-yl)methyl group, has been shown to be a suitable bioisosteric replacement for the imidazolidine ring found in many neonicotinoids. nih.gov For example, 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide has demonstrated insecticidal activity. nih.gov A proposed pharmacophore model suggests that the key elements of these molecules overlap well with those of established neonicotinoids like imidacloprid, explaining their biological activity. nih.gov The rigid structure provided by the piperazine ring system is thought to be important for effective binding to the insect nAChR. nih.gov

Investigation of Apoptosis Induction Pathways in Cellular Models (molecular pathways, not clinical outcomes)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many therapeutic agents. Analogues of this compound are being investigated for their potential to trigger apoptotic pathways in cellular models. The B-cell lymphoma 2 (Bcl-2) family of proteins and caspases are central regulators of apoptosis and are therefore key targets of interest. nih.govmdpi.commonash.edu

The Bcl-2 family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The balance between these proteins determines the cell's fate. Compounds that can either inhibit the anti-apoptotic proteins or activate the pro-apoptotic ones can shift this balance towards cell death. Upon receiving an apoptotic signal, pro-apoptotic proteins can lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytosol. nih.gov This event triggers the formation of the apoptosome and the activation of initiator caspases, such as caspase-9. nih.gov

Initiator caspases then activate executioner caspases, like caspase-3, which are responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell. mdpi.commonash.edu While direct evidence for this compound analogues is still under investigation, studies on structurally related compounds provide a framework for their potential mechanism. For instance, some compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3. nih.gov The investigation of how this compound analogues modulate the expression and function of Bcl-2 family members and the subsequent activation of the caspase cascade is an active area of research.

Key Molecular Players in Apoptosis Potentially Modulated by this compound Analogues
Protein FamilyKey ProteinsFunction in Apoptosis
Bcl-2 FamilyBcl-2, Bcl-xL (Anti-apoptotic)Inhibit apoptosis
Bcl-2 FamilyBax, Bak (Pro-apoptotic)Promote apoptosis
CaspasesCaspase-9 (Initiator)Activates executioner caspases
CaspasesCaspase-3 (Executioner)Executes apoptosis by cleaving cellular substrates

Role As a Synthetic Intermediate and Precursor Chemistry in Advanced Chemical Structures

Building Block for Complex Heterocyclic Systems

The structural framework of N-benzyl-6-chloropyridin-3-amine makes it an adept building block for the assembly of intricate heterocyclic systems. The presence of the reactive chlorine atom, the nucleophilic amine, and the aromatic pyridine (B92270) ring allows for a variety of cyclization and annulation strategies to form fused and polycyclic structures.

One notable application is in the synthesis of N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines. This transformation is achieved through a direct synthesis from α-acyl-β-(2-aminopyridinyl)acrylamides, which can be derived from aminopyridine precursors. The reaction proceeds via an amide activation protocol under mild conditions, demonstrating high chemoselectivity and yielding excellent results researchgate.net.

Furthermore, derivatives of N-benzyl-aminopyridine can undergo intramolecular cyclization reactions. For instance, related N-benzyl-3-anilinopropanamides have been shown to cyclize, forming 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines scirp.org. This type of reaction highlights the potential for the N-benzyl-aminopyridine moiety to participate in ring-closing reactions to generate novel heterocyclic cores.

The versatility of this compound also extends to its use in constructing polyheterocycles that incorporate both pyrrole and pyridine rings. Through free-radical intramolecular cyclization of precursor molecules, a range of derivatives with new pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons can be synthesized in good yields beilstein-journals.org. The N-benzyl group in these precursors plays a crucial role in directing the cyclization and can be a key feature in the final product's architecture.

Precursor in the Synthesis of Agrochemical Active Ingredients

In the field of agrochemical research, the 6-chloropyridin-3-amine moiety is a recognized pharmacophore found in several active ingredients. This compound serves as a valuable precursor for the synthesis of these complex molecules, where its chemical functionalities are strategically manipulated to build the final active compound.

The chemical role of this intermediate is primarily centered on the reactivity of the chlorine atom and the secondary amine. The chlorine at the 6-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups or the coupling with other heterocyclic systems. This is a common strategy in the synthesis of modern insecticides. For example, the synthesis of novel anthranilic diamide insecticides involves the use of a 3-chloropyridin-2-yl fragment, which is structurally analogous to the core of this compound mdpi.com.

The benzyl (B1604629) group on the amine serves as a protecting group, which can be removed at a later stage of the synthesis to allow for further functionalization of the nitrogen atom. This staged reactivity is crucial in multi-step syntheses of complex agrochemicals. The pyridine nitrogen itself can also be involved in reactions, further adding to the synthetic utility of this precursor. The design of novel pesticides often involves the incorporation of substituted pyridine rings, and starting materials like this compound provide a reliable and versatile platform for accessing these structures nih.gov.

Utility in Divergent Synthesis Strategies

Divergent synthesis is a powerful approach in organic chemistry that allows for the creation of a wide array of structurally distinct molecules from a common starting material. This compound is well-suited for such strategies due to its multiple reactive sites that can be selectively addressed.

The presence of the N-benzyl group, the chloro-substituent, and the pyridine ring itself offers several handles for divergent functionalization. For example, a related class of compounds, 6-benzyl-3,6-dihydropyridin-2(1H)-ones, has been used in the divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones. By changing the reaction conditions and reagents, a transfer of the benzyl group can be induced, leading to aza-semipinacol-type rearrangements and the formation of different heterocyclic scaffolds nih.gov.

Starting Material CoreReagents/ConditionsProduct Class 1Product Class 2
6-benzyl-dihydropyridoneN-bromosuccinimide (NBS)Indeno[1,2-b]pyridin-2-onesBenzomorphanones
6-benzyl-dihydropyridoneN-iodosuccinimide (NIS)3-iodo-5-benzyl-2-pyridones-
Dihydropyridine complexVarious primary/secondary aminescis-2-substituted 5-amino-1,2,5,6-tetrahydropyridines-

Scaffold for Combinatorial Library Generation in Chemical Biology

In the realm of chemical biology and drug discovery, the generation of combinatorial libraries of small molecules is a cornerstone for identifying new bioactive compounds. A molecular scaffold is a core structure upon which a variety of substituents are placed to create a library of analogues. The this compound structure possesses the key features of a versatile scaffold for such purposes.

The generation of combinatorial libraries allows for the rapid exploration of chemical space to find molecules with desired biological activities nih.gov. The 3-amino-6-chloropyridine core of the title compound provides at least two points of diversification: the amine nitrogen and the carbon atom bearing the chlorine. The benzyl group can be retained as a structural element or removed to allow for a wider range of substitutions at the nitrogen. The chlorine atom can be replaced through various cross-coupling reactions, introducing a diverse set of aryl or alkyl groups.

This approach is exemplified by the use of a scaffold-ranking library to screen for antibacterial agents, which led to the identification of a potent bis-cyclic guanidine library nih.gov. Similarly, triazine-scaffolded libraries have been used to mimic dipeptides and screen for affinity ligands mdpi.com. While not directly employing this compound, these studies highlight the power of using a central scaffold to generate large numbers of compounds for biological screening. The structural motifs present in this compound make it an ideal candidate for the solid-phase or solution-phase synthesis of focused libraries targeting various biological targets.

Scaffold FeaturePotential for DiversificationExample Reaction Type
Secondary Amine (N-H after debenzylation)Acylation, Alkylation, SulfonylationAmide bond formation, Reductive amination
Chloro-substituent (C-Cl)Introduction of various R-groupsSuzuki coupling, Buchwald-Hartwig amination
Pyridine RingModification of ring electronicsN-oxidation, Electrophilic substitution

Structure Activity Relationship Sar and Systematic Structural Modification Studies

Rational Design Principles for Modifying the N-benzyl-6-chloropyridin-3-amine Scaffold

The rational design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core structure presents three primary regions for modification: the pyridine (B92270) ring, the benzyl (B1604629) moiety, and the secondary amine linker.

Key Modification Sites on the this compound Scaffold

Region Potential Modifications Intended Outcome
Pyridine Ring Substitution or replacement of the chlorine atom; introduction of additional substituents.Modulate electronic properties, improve binding interactions, and alter metabolic stability.
Benzyl Group Substitution on the phenyl ring (e.g., with electron-donating or electron-withdrawing groups).Enhance target-specific interactions and influence lipophilicity.
Amine Linker Alkylation, acylation, or replacement with other functional groups.Alter the geometry and hydrogen-bonding capacity of the molecule.

A critical aspect of the rational design process involves leveraging computational tools. Molecular docking simulations, for instance, can predict the binding orientation of this compound analogs within a target protein's active site. This allows for the strategic placement of functional groups to maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Furthermore, quantitative structure-activity relationship (QSAR) studies on analogous series of compounds can provide mathematical models that correlate specific structural features with observed biological activity. While direct QSAR studies on this compound are not extensively documented, research on related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has demonstrated the utility of this approach in identifying key structural determinants for potency. nih.gov

Impact of Substituent Variations on Reactivity and Electronic Properties

The chemical reactivity and electronic landscape of the this compound scaffold are highly susceptible to the nature and position of substituents. These modifications can profoundly influence the molecule's behavior in both chemical reactions and biological systems.

The chlorine atom at the 6-position of the pyridine ring is an important functional group. As an electron-withdrawing group, it decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the chloride by various nucleophiles, providing a straightforward method for diversification of the scaffold. The reactivity of the C-Cl bond can be further modulated by the introduction of other substituents on the pyridine or benzyl rings.

Substituents on the benzyl ring can also exert a significant electronic influence through resonance and inductive effects. The introduction of electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the benzyl ring and, to a lesser extent, the amine linker. Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) will decrease the electron density. These changes can affect the pKa of the secondary amine, its nucleophilicity, and its potential to engage in hydrogen bonding.

Impact of Substituents on the Electronic Properties of Aromatic Systems

Substituent Effect on Aromatic Ring Nature
-OCH₃Electron-donatingActivating
-CH₃Electron-donatingActivating
-ClElectron-withdrawingDeactivating
-NO₂Electron-withdrawingDeactivating
-CF₃Electron-withdrawingDeactivating

Stereochemical Considerations in Derivatives

While the parent this compound is achiral, the introduction of stereocenters through structural modifications can have significant implications for its biological activity. Stereoisomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological profiles.

A primary route to introducing chirality is through substitution at the benzylic carbon. For example, the synthesis of analogs with a methyl group at the benzylic position would result in a racemic mixture of (R)- and (S)-enantiomers. The differential binding of these enantiomers to a chiral biological target, such as an enzyme or receptor, can lead to significant differences in potency.

In the context of drug development, it is often necessary to resolve racemic mixtures and evaluate the activity of individual enantiomers. This can be achieved through chiral chromatography or asymmetric synthesis. For instance, the Sharpless epoxidation is a well-established method for the enantioselective synthesis of chiral building blocks that could be incorporated into derivatives of this compound. mdpi.com

The importance of stereochemistry is highlighted in studies of various bioactive molecules where only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Bioisosteric Replacement Strategies within the Core Structure

Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. This approach can be applied to the this compound scaffold to enhance its drug-like properties.

Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Potential Bioisostere(s) Rationale for Replacement
Chlorine Atom -CF₃, -CN, -OCH₃To modulate electronic properties, metabolic stability, and target interactions.
Pyridine Ring Pyrimidine (B1678525), Pyridazine, ThiopheneTo alter the core scaffold, explore new binding interactions, and modify physicochemical properties. nih.gov
Amine Linker Amide, Ether, SulfonamideTo change the hydrogen-bonding pattern, conformational flexibility, and metabolic stability. nih.gov
Benzyl Group Thienyl, Furyl, CyclohexylTo explore different hydrophobic pockets and alter the overall shape and lipophilicity of the molecule.

A notable example of bioisosteric replacement can be seen in the development of inhibitors for various enzymes, where the replacement of a key nitrogen atom in a heterocyclic ring with a carbon atom led to improved potency. nih.gov This suggests that similar modifications to the pyridine ring of this compound could yield derivatives with enhanced activity. For example, replacing the pyridine with a pyrimidine ring could introduce an additional nitrogen atom, potentially creating new hydrogen bonding opportunities. nih.gov

The strategic application of bioisosteric replacements can lead to the discovery of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles, thereby expanding the therapeutic potential of the this compound scaffold.

Future Research Directions and Emerging Methodologies for N Benzyl 6 Chloropyridin 3 Amine

Development of Green Chemistry Approaches for its Synthesis

The synthesis of specialty chemicals is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, the use of safer chemicals, and energy efficiency. researchgate.net Traditional synthetic routes for N-arylamines often involve stoichiometric reagents and hazardous solvents. Future research on N-benzyl-6-chloropyridin-3-amine will likely focus on developing more sustainable synthetic protocols.

Key areas of development include:

Safer Solvents: Replacing conventional solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives is a primary goal. rsc.org Research into using bio-based solvents, such as Cyrene™, for amine synthesis has shown promise in minimizing waste and simplifying work-up procedures. rsc.org

Catalytic Methods: Moving away from stoichiometric reagents that generate significant waste is crucial. walisongo.ac.id The development of catalytic methods for the C-N bond formation between 6-chloropyridin-3-amine and a benzyl (B1604629) group source would represent a significant advancement. This could involve exploring novel transition-metal or organocatalytic systems that operate under milder conditions and offer high atom economy. walisongo.ac.id

Energy Efficiency: Investigating energy-efficient activation methods, such as microwave irradiation or mechanochemistry, can shorten reaction times and reduce energy consumption compared to conventional heating. rsc.org Microwave-assisted synthesis, for example, has been effectively used to accelerate reactions in the preparation of primary amines. rsc.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

Parameter Traditional Approach Green Chemistry Approach
Solvents Often uses chlorinated or dipolar aprotic solvents (e.g., DCM, DMF). walisongo.ac.id Employs bio-based or safer solvents (e.g., Cyrene™, ethanol, water). rsc.org
Reagents Relies on stoichiometric reagents, leading to poor atom economy. walisongo.ac.id Utilizes catalytic systems to minimize waste. walisongo.ac.id
Byproducts Generates significant amounts of inorganic salts and other waste. Aims for water as the primary byproduct.
Energy Typically requires prolonged heating under reflux. Uses energy-efficient methods like microwave or ultrasound. rsc.org
Work-up Often involves complex multi-step extractions. Designed for simple aqueous work-up and easy product isolation. rsc.org

Application of Flow Chemistry in Synthesis and Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream within a reactor, offers substantial advantages over traditional batch processing. beilstein-journals.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and streamlined scalability. researchgate.net

The synthesis of this compound is an ideal candidate for adaptation to a flow chemistry process. A potential flow setup could involve pumping solutions of 6-chloropyridin-3-amine and a suitable benzylating agent through a heated reactor coil, possibly packed with a solid-supported catalyst or base.

Key advantages for this specific synthesis would include:

Improved Reaction Control: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling precise temperature control that can minimize side reactions and improve yield. beilstein-journals.org

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with potentially exothermic reactions or unstable intermediates.

Facilitated Derivatization: A flow platform could be modularly expanded for subsequent reactions. For instance, the output stream containing this compound could be directly channeled into a second reactor for further functionalization, such as Suzuki coupling at the chloro-position, creating a continuous, multi-step synthesis.

Table 2: Potential Benefits of Flow Chemistry for this compound Synthesis

Feature Benefit in Flow Chemistry
Heat Transfer Superior control over reaction temperature, minimizing byproduct formation. researchgate.net
Mass Transfer Enhanced mixing of reagents, leading to faster reaction rates and higher conversions. beilstein-journals.org
Scalability Production can be scaled up by running the system for longer durations ("numbering-up") rather than using larger reactors. beilstein-journals.org
Automation Allows for automated synthesis, optimization, and production with minimal manual intervention.
Integration The product stream can be directly fed into subsequent reaction or purification modules.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization. Advanced spectroscopic techniques are increasingly being used for real-time, in situ monitoring of chemical reactions, providing a continuous stream of data without the need for sampling. researchgate.net

For the synthesis of this compound, several Process Analytical Technology (PAT) tools could be implemented:

FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the consumption of reactants and the formation of the product by tracking the characteristic peaks of functional groups (e.g., N-H stretching of the starting amine, C-N bond formation). azooptics.comnih.gov

NMR Spectroscopy: In-line or on-line NMR offers detailed structural information, making it possible to identify reactants, products, and any intermediates or byproducts in the reaction mixture in real-time. beilstein-journals.org This has been successfully used to study reaction mechanisms, such as the acetylation of benzyl alcohol. researchgate.net

Integrating these techniques, particularly within a flow chemistry setup, would enable rapid reaction optimization by allowing chemists to observe the immediate effect of changing parameters like temperature, flow rate, or reagent stoichiometry. beilstein-journals.org

Table 3: Spectroscopic Techniques for In Situ Monitoring

Technique Information Provided Application to Synthesis
FT-IR Spectroscopy Changes in functional groups, concentration of species. azooptics.com Monitoring the disappearance of the primary amine and appearance of the secondary amine.
Raman Spectroscopy Molecular vibrations, particularly for bonds in aqueous media. libretexts.org Complementary to FT-IR, useful for monitoring reactions in various solvent systems.
UV-Vis Spectroscopy Changes in electronic transitions, useful for conjugated systems. azooptics.com Tracking the formation of the product due to changes in the aromatic system's conjugation.
NMR Spectroscopy Detailed molecular structure, quantification of all species. beilstein-journals.org Unambiguous identification of product, intermediates, and byproducts; kinetic analysis.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is creating a new paradigm in chemical research. spectroscopyonline.com For this compound, these computational tools can accelerate development in several ways:

Reaction Prediction and Optimization: ML algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for its synthesis, reducing the number of experiments required.

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to the target molecule and its derivatives, potentially identifying more efficient or cost-effective pathways.

High-Throughput Experimentation (HTE): When combined with automated robotic platforms, ML can design and execute hundreds of experiments, rapidly screening a wide range of variables to identify optimal conditions, a strategy that has proven effective in developing new cross-coupling reactions. nih.gov

The future of synthesizing this compound and its analogs will likely involve a closed-loop system where AI proposes conditions, a robotic system performs the reaction in a flow reactor, in situ spectroscopy monitors the outcome, and the results are fed back to the AI to refine the next experiment.

Exploration in Novel Materials Science Applications (e.g., polymers, optoelectronics)

The structure of this compound—featuring a heterocyclic pyridine (B92270) ring, a reactive chlorine atom, and a secondary amine—makes it an attractive building block for materials science.

Polymer Science: The molecule can be considered a functional monomer. The amine group could be used for the synthesis of polyamides or polyimines. Alternatively, the chlorine atom can be a site for metal-catalyzed cross-coupling polymerization reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to create novel conjugated polymers. These polymers could possess interesting thermal, electronic, or photophysical properties. Related heterocyclic compounds are already being explored as monomers for materials like Covalent Organic Frameworks (COFs). bldpharm.com

Optoelectronics: Pyridine-containing compounds are widely used in optoelectronic materials due to the electron-deficient nature of the pyridine ring. This compound could be a precursor for materials used in organic light-emitting diodes (OLEDs), either as a host material, an electron-transport layer component, or a building block for emissive dopants after further derivatization. Its structure allows for fine-tuning of electronic properties through substitution on the benzyl or pyridine rings.

Future research will likely involve the synthesis of various derivatives to systematically study how structural modifications impact their material properties, potentially leading to the development of new high-performance materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.